molecular formula C19H19NO3 B2673393 Oxiran-2-yl-(7-phenylmethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone CAS No. 2411219-61-7

Oxiran-2-yl-(7-phenylmethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No. B2673393
CAS RN: 2411219-61-7
M. Wt: 309.365
InChI Key: KBPFUYJNDTXPGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes lead to the formation of this compound. One notable method involves the reaction of an imidazole derivative (the isoquinoline part) with 4-hydroxybenzenesulfonate (the phenylmethoxy part). The synthesis typically proceeds through multiple steps, including epoxide formation and sulfonate attachment . Researchers have explored variations of this route to optimize yields and purity.


Molecular Structure Analysis

The molecular formula of Oxiran-2-yl-(7-phenylmethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is C~x~H~y~N~z~O~w~ . Its three-dimensional structure reveals the spatial arrangement of atoms, including bond angles, torsion angles, and stereochemistry. Advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and IR (infrared) spectroscopy confirm the connectivity of atoms within the molecule .

properties

IUPAC Name

oxiran-2-yl-(7-phenylmethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-19(18-13-23-18)20-9-8-15-6-7-17(10-16(15)11-20)22-12-14-4-2-1-3-5-14/h1-7,10,18H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPFUYJNDTXPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)OCC3=CC=CC=C3)C(=O)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxiran-2-yl-(7-phenylmethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

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